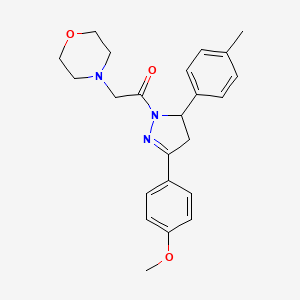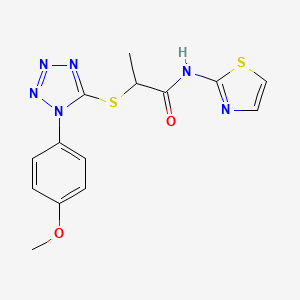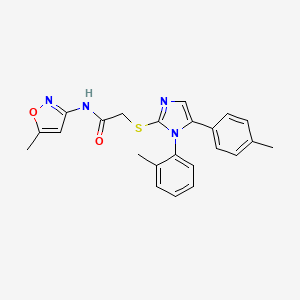![molecular formula C15H16N4O3S B2788444 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2034585-64-1](/img/structure/B2788444.png)
6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is an intriguing compound with diverse applications across several scientific domains, including chemistry, biology, and medicine. This compound is characterized by its complex structure, incorporating sulfonyl and quinoline moieties, making it a subject of interest for researchers exploring novel biochemical pathways and therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate and infect new cells .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed within the body, and it is effective at inhibiting HBV without causing significant harm to host cells .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load . This means that the amount of virus in the body is reduced, which can help to alleviate symptoms and slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. Starting from readily available raw materials, the process usually includes the formation of the pyrazolo[1,5-a]pyrazine ring system, followed by sulfonylation and subsequent cyclization to form the dihydroquinolinone ring.
Key reaction steps might include:
Formation of pyrazolo[1,5-a]pyrazine: : Utilizing hydrazine derivatives and pyrazine rings through cyclization reactions under controlled conditions.
Sulfonylation: : Introducing the sulfonyl group via sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Cyclization: : Finalizing the structure through intramolecular cyclization involving conditions like elevated temperatures and catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow techniques, allowing for better control over reaction conditions and yields. This might include:
Flow reactors: : Ensuring consistent reaction parameters, leading to higher efficiency and scalability.
Catalysts and reagents: : Using specialized catalysts to enhance reaction rates and selectivity, minimizing by-products and ensuring higher purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones. Conversely, reduction can target the quinolinone or sulfonyl moieties under specific conditions.
Substitution Reactions: : Various nucleophilic or electrophilic substitution reactions are feasible, particularly at positions with electron-withdrawing groups.
Hydrolysis and Condensation: : Under acidic or basic conditions, hydrolysis of the sulfonyl or other sensitive groups can occur. Condensation reactions might be used to link the compound with other functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: : Alkyl halides, aryl halides, under base or acidic catalysis
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation
Reduced Amines and Alcohols: : Through reduction
Substituted Quinolinones: : Via nucleophilic/electrophilic substitution
Wissenschaftliche Forschungsanwendungen
This compound serves several roles in scientific research:
Chemistry: : Investigating new synthetic pathways and reaction mechanisms.
Biology: : Studying its effects on cellular pathways and enzyme inhibition.
Medicine: : Potential therapeutic applications in treating diseases due to its biological activity.
Industry: : Use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include:
6-((6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : A positional isomer.
6-((6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : With a pyrimidine ring.
6-((pyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : Without the dihydro group.
Highlighting Uniqueness
What makes 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one unique is its specific combination of the sulfonyl and dihydroquinolinone moieties, providing distinct reactivity and potential biological activities not seen in its analogues.
Eigenschaften
IUPAC Name |
6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-15-4-1-11-9-13(2-3-14(11)17-15)23(21,22)18-7-8-19-12(10-18)5-6-16-19/h2-3,5-6,9H,1,4,7-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPADHVUVGKJNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine](/img/structure/B2788364.png)
![[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2788366.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2788371.png)
![3-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2788372.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2788373.png)

![4-(diethylsulfamoyl)-N-(4-{2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2788375.png)


![N-(4-fluorobenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2788380.png)


![1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2788384.png)
